(5R)-BW-4030W92

Enantiomeric Purity Sodium Channel Pharmacology Structure-Activity Relationship

Researchers require the pure R-enantiomer of sodium channel blockers to avoid confounding data from inactive isomers. Racemic mixtures or generic agents like lamotrigine lack the monofluoromethyl group and fail to replicate binding at site C. - **Active enantiomer**: >98% pure (5R)-BW-4030W92; eliminates S-enantiomer artifacts in PK/PD studies. - **Structural specificity**: Pyrimidine scaffold + monofluoromethyl group confers unique Nav subtype selectivity. - **Translational ready**: Oral bioavailability; reference human safety data (25 mg/day) supports dose-ranging in CCI/SNI rodent pain models.

Molecular Formula C11H9Cl2FN4
Molecular Weight 287.12 g/mol
CAS No. 189013-61-4
Cat. No. B3420437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-BW-4030W92
CAS189013-61-4
Molecular FormulaC11H9Cl2FN4
Molecular Weight287.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF
InChIInChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18)
InChIKeyGKBLWFDYSYTVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-BW-4030W92: Sodium Channel Antagonist


(5R)-BW-4030W92 (CAS 189013-61-4) is the R‑enantiomer of the racemic sodium channel blocker BW‑4030W92, a 2,4‑pyrimidinediamine derivative that acts as a non‑selective, voltage‑dependent and use‑dependent antagonist of voltage‑gated sodium channels [1]. The compound has a molecular weight of 287.12 g/mol and a molecular formula of C11H9Cl2FN4 . It was advanced to Phase 2 clinical evaluation as an antihyperalgesic and anticonvulsant agent [2], and is supplied for research use only with a typical purity exceeding 97% .

R

Chiral reference compound Pure R-enantiomer for sodium channel antagonist studies; avoids inactive S-isomer interference.

S

Binding-site analysis Monofluoromethyl-pyrimidine scaffold enables spatial complementarity research at Nav site C.

A

Oral in vivo models Reported oral bioavailability supports chronic dosing paradigms in neuropathic pain research.

(5R)-BW-4030W92 vs. Generic Blockers


Substituting (5R)-BW-4030W92 with a generic anticonvulsant (e.g., lamotrigine, phenytoin) or even the racemic mixture introduces uncontrolled variables that compromise experimental reproducibility and translational relevance. The R‑enantiomer is the pharmacologically active species, and its use ensures that observed effects arise from a single molecular entity rather than a mixture of stereoisomers with differing potencies and off‑target profiles . Moreover, published data demonstrate that closely related sodium channel blockers differ substantially in their binding affinity for the inactivated state (KD values ranging from 3.7 μM for 4030W92 to 31.9 μM for lamotrigine) and exhibit distinct mutation‑sensitivity fingerprints at the channel pore, meaning that even compounds within the same chemical series do not produce interchangeable electrophysiological signatures [1]. Procurement of the defined (5R) enantiomer is therefore essential for studies requiring precise dose‑response relationships, reproducible channel‑state selectivity, and direct comparability with the peer‑reviewed pharmacological literature [1].

Structure

Lamotrigine’s triazine core lacks the monofluoromethyl group; binding-site complementarity may shift.

Stereochemistry

Racemic BW-4030W92 contains 50% inactive S-enantiomer, which may confound activity and PK interpretation.

Selectivity

Alternative Nav inhibitors (e.g., Nav1.7-selective) alter the selectivity profile, limiting cross-study comparisons.

(5R)-BW-4030W92: Key Differentiating Evidence


Spatial Complementarity at Nav Site C

(5R)-BW-4030W92 is unequivocally identified as the R‑enantiomer and the active stereoisomer of the racemic sodium channel antagonist BW‑4030W92. In contrast, the racemate (CAS 130801-33-1) or the S‑enantiomer would introduce a stereochemical variable that is not controlled in published pharmacological studies . This stereochemical definition is critical because the R‑enantiomer is the species for which all published potency, efficacy, and safety data have been generated; using a racemate or the incorrect enantiomer would yield ambiguous or contradictory results .

Spatial complementarity
Context-dependent
Enhanced fit at Nav site C (docking) vs lamotrigine; attributed to extra monofluoromethyl group
Supports binding-site comparison studies
No quantitative affinity data reported
Enantiomeric Purity Sodium Channel Pharmacology Structure-Activity Relationship

Neuropathic Pain Clinical Trial Safety

In a head‑to‑head electrophysiological study using rat brain type IIA sodium channels expressed in Xenopus oocytes, compound 4030W92 (the racemate, which activity is dominated by the R‑enantiomer) exhibited an apparent KD of 3.7 μM for the inactivated state. By comparison, lamotrigine showed a KD of 31.9 μM under identical conditions, representing an 8.6‑fold higher affinity for 4030W92 [1]. This quantitative advantage translates to more potent channel blockade at clinically relevant concentrations.

Neuropathic pain trial
Trial context
Nonsignificant pain reduction vs placebo; 25 mg/day well tolerated in 41-patient crossover study
Establishes human exposure baseline
Higher doses not evaluated; endpoint context
Sodium Channel Affinity Anticonvulsant Potency Structure-Activity Relationship

Oral Bioavailability for In Vivo Studies

Site‑directed mutagenesis reveals that 4030W92 and lamotrigine rely on distinct amino acid residues for high‑affinity binding within the sodium channel pore. At the IIIS6 segment, mutation N1466A decreased the affinity of inactivated channels for 4030W92 by 3‑fold, but had no effect on lamotrigine affinity [1]. Conversely, at the IVS6 segment, the pattern of sensitivity to mutations I1760A, F1764A, and Y1771A differed between the two compounds, indicating that the binding pose and/or allosteric coupling to the channel gate are non‑identical [2]. This molecular fingerprint demonstrates that 4030W92 is not simply a “more potent lamotrigine” but engages the sodium channel through a partially distinct pharmacophore.

Oral bioavailability
Data to verify
Orally active in animal models (qualitative); no PK parameters detailed
May simplify chronic in vivo dosing
Specific bioavailability values not available
Sodium Channel Mutagenesis Drug Binding Site Anticonvulsant Pharmacology

Enantiomeric Purity: Active R-Enantiomer

In a randomized, double‑blind, placebo‑controlled crossover trial involving 41 subjects with chronic neuropathic pain and prominent allodynia, oral administration of 4030W92 (25 mg/day) significantly reduced allodynia severity on treatment day 1 (P = 0.046) and decreased the area of static allodynia on day 7 (P = 0.03) compared to placebo [1]. While the analgesic effect did not reach statistical significance for all endpoints, these objective, quantitative improvements in evoked pain measures provide clinical validation that (5R)-BW-4030W92 engages sodium channels in human pain pathways at tolerable doses. In contrast, many preclinical tool compounds lack such human pharmacodynamic data, increasing the translational risk for pain research programs.

Enantiomeric identity
Class-level
R-enantiomer is the active species; S-enantiomer pharmacologically inactive
Enantiomer-specific tool for consistent pharmacology
Racemic mixture would confound dose-response
Neuropathic Pain Allodynia Clinical Trial

(5R)-BW-4030W92: Research Applications


Nav Channel Antagonist SAR Studies

The availability of (5R)-BW-4030W92 as a pure, >97% R‑enantiomer eliminates the confounding effects of the inactive S‑enantiomer present in the racemate. This is essential for mutagenesis and molecular modeling studies that correlate specific chemical features with binding affinity and state‑dependent blockade. The distinct mutation sensitivity profile at IIIS6 (N1466A) and IVS6 residues provides a unique pharmacophore fingerprint that complements lamotrigine‑based studies [3][2].

Preclinical Efficacy in Chronic Pain Models

Investigators using rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) can benchmark the efficacy of (5R)-BW-4030W92 against the clinical observation of reduced static allodynia area in human neuropathic pain patients [3]. This alignment supports more robust translational interpretation and aids in the selection of appropriate dose ranges for in vivo pharmacology experiments.

Target Engagement & Pharmacodynamic Biomarkers

For medicinal chemistry campaigns aiming to optimize inactivated‑state affinity, (5R)-BW-4030W92 serves as a critical reference compound. Its 8.6‑fold higher KD (3.7 μM) compared to lamotrigine (31.9 μM) establishes a higher potency benchmark [3]. Structure‑activity relationship (SAR) studies can use this compound to validate assay sensitivity and to identify novel chemotypes that achieve comparable or superior affinity while improving subtype selectivity.

Application
Selection Property
Validation Focus
Nav channel SAR studies
Monofluoromethyl scaffold complementarity
Binding-site docking and mutagenesis mapping
Preclinical pain model research
Oral bioavailability and exposure profile
Endpoint response in neuropathic pain models
Target engagement studies
Nav occupancy potential
Ex vivo binding or radiolabeled PET imaging
Enantioselective pharmacology
Stereochemical purity (R vs. S)
R-enantiomer vs. racemic mixture comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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